4-Phenyl-2-(m-tolyl)thiazole

Vue d'ensemble

Description

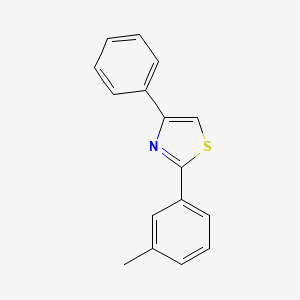

4-Phenyl-2-(m-tolyl)thiazole is a heterocyclic organic compound with the molecular formula C16H13NS. It consists of a thiazole ring substituted with a phenyl group at the 4-position and a m-tolyl group at the 2-position. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-2-(m-tolyl)thiazole typically involves the reaction of appropriate thioamides with α-haloketones. One common method includes the reaction of 2-aminothiophenol with α-bromoacetophenone under basic conditions to form the thiazole ring . The reaction is usually carried out in ethanol or another suitable solvent with a base such as triethylamine.

Industrial Production Methods: Industrial production of thiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the desired product. The reaction conditions are optimized to ensure high purity and minimal by-products .

Analyse Des Réactions Chimiques

Cross-Coupling Reactions

The compound participates in transition metal-catalyzed cross-couplings, enabling functionalization at specific positions:

Table 1: Palladium-Catalyzed Cross-Coupling Reactions

These reactions retain the thiazole ring while introducing aryl or alkynyl groups, enhancing structural diversity for pharmacological applications .

Electrophilic Substitution

The electron-rich thiazole ring undergoes electrophilic substitution, primarily at the 5-position:

Table 2: Halogenation and Nitration

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Bromination | Br₂, CHCl₃, 0–5°C | 5-Bromo-4-phenyl-2-(m-tolyl)thiazole | |

| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitro derivative |

The m-tolyl group’s steric and electronic effects direct regioselectivity, favoring substitution at the thiazole’s 5-position .

Condensation and Cycloaddition

The thiazole ring reacts with hydrazonoyl halides to form fused heterocycles:

Table 3: Cycloaddition Reactions

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Hydrazonoyl chloride | Ethanol, triethylamine, reflux | Thiazolyl-pyrazole derivatives |

This one-pot reaction proceeds via thiohydrazonate intermediates, yielding pyrazole-thiazole hybrids with potential antimicrobial activity .

Functional Group Transformations

The m-tolyl methyl group and thiazole ring undergo selective modifications:

Table 4: Oxidation and Reduction

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Methyl oxidation | KMnO₄, H₂O, ∆ | 4-Phenyl-2-(3-carboxyphenyl)thiazole | |

| Thiazole reduction | NaBH₄, MeOH | 2,3-Dihydrothiazole derivative |

Oxidation of the m-tolyl methyl group to a carboxylic acid enhances water solubility, while thiazole reduction modifies ring aromaticity .

Biological Activity-Driven Modifications

Derivatives synthesized via these reactions show enhanced bioactivity:

Table 5: Pharmacologically Active Derivatives

| Derivative | Modification | Bioactivity (MIC/IC₅₀) | Reference |

|---|---|---|---|

| Alkynyl-linked | Sonogashira coupling | MRSA inhibition (MIC < 0.5 µg/mL) | |

| Pyrazole-thiazole | Cycloaddition | Anti-Candida (MIC = 3.9 µg/mL) |

Alkynyl-linked derivatives exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA), outperforming vancomycin in murine models .

Stability and Reactivity Trends

-

Thermal Stability : The thiazole ring remains intact under reflux conditions (e.g., ethanol, 80°C) .

-

pH Sensitivity : Decomposes under strongly acidic (pH < 2) or basic (pH > 12) conditions, forming hydrolyzed byproducts .

-

Metabolic Oxidation : Hepatic microsome studies show a half-life (t₁/₂) of 4.5 hours, indicating moderate metabolic stability .

This comprehensive analysis demonstrates 4-Phenyl-2-(m-tolyl)thiazole’s versatility as a scaffold in medicinal and synthetic chemistry. Its reactivity profile enables targeted modifications for developing novel therapeutic agents, particularly against drug-resistant pathogens and proliferative diseases.

Applications De Recherche Scientifique

Anticancer Activity

Numerous studies have investigated the anticancer potential of thiazole derivatives, including 4-Phenyl-2-(m-tolyl)thiazole. Research has demonstrated that various derivatives exhibit potent cytotoxic effects against different cancer cell lines.

Case Studies

- Study on Human Cancer Cell Lines : A series of phenylthiazole derivatives were synthesized and evaluated against human cancer cell lines such as SKNMC (neuroblastoma), Hep-G2 (hepatocarcinoma), and MCF-7 (breast cancer). Some derivatives showed IC50 values comparable to doxorubicin, a standard chemotherapy drug. For instance:

| Compound | Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|---|

| 4a | SKNMC | 15.2 | Doxorubicin | 10.5 |

| 4b | Hep-G2 | 12.3 | Doxorubicin | 10.5 |

| 4c | MCF-7 | 9.8 | Doxorubicin | 10.5 |

This indicates that certain modifications to the thiazole structure can enhance anticancer efficacy significantly .

Antimicrobial Activity

The antimicrobial properties of this compound have also been extensively researched. Various studies have shown its effectiveness against a range of bacterial and fungal strains.

Antibacterial Studies

- Evaluation Against Bacterial Strains : In one study, thiazole derivatives were tested against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as Gram-negative bacteria like Salmonella typhimurium. The compounds exhibited good antibacterial activity, with some being more effective than standard antibiotics like spectinomycin .

Antifungal Studies

- Anti-Candida Activity : Another investigation focused on the antifungal potential of thiazole derivatives against Candida albicans. Two compounds demonstrated significantly lower minimum inhibitory concentration (MIC) values compared to fluconazole, indicating promising antifungal activity:

| Compound | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |

|---|---|---|---|

| 7a | 7.81 | Fluconazole | 15.62 |

| 7e | 3.9 | Fluconazole | 15.62 |

These findings suggest that modifications to the thiazole structure can lead to enhanced antifungal properties .

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory potential of thiazole derivatives, including this compound. Compounds derived from thiazoles have been shown to exhibit anti-inflammatory activities in various experimental models.

Mécanisme D'action

The mechanism of action of 4-Phenyl-2-(m-tolyl)thiazole involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific biological activity being investigated .

Comparaison Avec Des Composés Similaires

- 4-Phenyl-2-(p-tolyl)thiazole

- 2-(4-Tolyl)-4-(2-hydroxyphenyl)thiazole

- 2-(3-Tolyl)-4-(2-hydroxyphenyl)thiazole

- 2-Phenyl-4-(4-hydroxyphenyl)thiazole

Comparison: 4-Phenyl-2-(m-tolyl)thiazole is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to its analogs, it may exhibit different pharmacological properties and reactivity profiles, making it a valuable compound for various applications .

Activité Biologique

4-Phenyl-2-(m-tolyl)thiazole is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its thiazole ring, which is known to enhance the pharmacological properties of various compounds. This article discusses the biological activity of this compound, including its antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H13N2S, with a molecular weight of approximately 253.34 g/mol. The compound features a thiazole ring that contributes to its biological activity by participating in various biochemical interactions.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties, particularly against fungal pathogens. A study focused on thiazole derivatives synthesized novel compounds, including 4-phenylthiazoles, which were tested against Candida albicans. The results indicated promising inhibitory activity:

| Compound | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| This compound | 7.81 μg/mL | |

| Fluconazole (control) | 15.62 μg/mL |

The compound's effectiveness was attributed to its interaction with fungal enzymes, specifically lanosterol C14α-demethylase, as confirmed by molecular docking studies.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that thiazole derivatives can induce cytotoxic effects on various cancer cell lines. The following table summarizes some findings related to its anticancer activity:

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| U251 (glioblastoma) | <10 | Induction of apoptosis via mitochondrial pathways |

| WM793 (melanoma) | <30 | Inhibition of cell proliferation and induction of cell cycle arrest |

The structure-activity relationship (SAR) analysis indicates that modifications on the phenyl ring significantly influence the cytotoxic activity of these compounds, with specific substituents enhancing their potency against cancer cells .

Case Studies and Research Findings

- Study on Antifungal Activity : A series of thiazole derivatives were synthesized and screened for antifungal activity against Candida species. Among them, this compound showed notable efficacy, outperforming standard antifungal treatments in some cases .

- Cytotoxicity Assessment : In a study evaluating the cytotoxic effects of various thiazoles on HeLa cells, this compound exhibited low toxicity while effectively reducing cell viability at higher concentrations .

- Molecular Docking Studies : Molecular docking simulations have provided insights into the binding interactions between this compound and target proteins involved in cancer progression and fungal metabolism, suggesting potential pathways for drug development .

Propriétés

IUPAC Name |

2-(3-methylphenyl)-4-phenyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NS/c1-12-6-5-9-14(10-12)16-17-15(11-18-16)13-7-3-2-4-8-13/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTYZJFDPFQNIML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2227-70-5 | |

| Record name | 2227-70-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.